Phenylglyoxylic Acid

Description

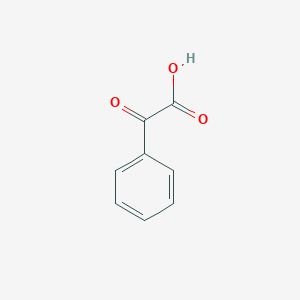

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAQJJMHZNSSFSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

43165-51-1 (sodium), 52009-50-4 (calcium), 63468-90-6 (potassium) | |

| Record name | Phenylglyoxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80209993 | |

| Record name | Phenylglyoxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow crystalline solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | Phenylglyoxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20301 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Phenylglyoxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001587 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

920.0 mg/mL at 0 °C | |

| Record name | Benzoylformic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02279 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenylglyoxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001587 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

611-73-4 | |

| Record name | Phenylglyoxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylglyoxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoylformic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02279 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenylglyoxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylglyoxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoylformic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.345 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLGLYOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PZL5A0W0M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phenylglyoxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001587 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

66 °C | |

| Record name | Benzoylformic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02279 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenylglyoxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001587 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Phenylglyoxylic acid chemical properties and structure

An In-Depth Technical Guide to Phenylglyoxylic Acid: Chemical Properties, Structure, and Applications

Introduction

This compound, also known as benzoylformic acid, is an alpha-keto acid of significant interest in organic chemistry, toxicology, and pharmaceutical sciences. As a primary metabolite of styrene, it serves as a critical biomarker for occupational and environmental exposure to this widely used industrial solvent.[1][2] Structurally, it features a carboxylic acid group directly attached to a keto group, which in turn is bonded to a phenyl ring. This arrangement of functional groups imparts a unique reactivity profile, making it a versatile precursor for the synthesis of various heterocyclic compounds and a valuable building block in drug development.[3][4][5] This guide provides a comprehensive overview of its chemical structure, properties, spectral data, synthesis protocols, and key applications for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound is a 2-oxo monocarboxylic acid where the aldehyde hydrogen of glyoxylic acid is replaced by a phenyl group.[1] It typically appears as a colorless to light yellow crystalline solid and is moderately acidic.[1][6]

Table 1: Chemical Identifiers and Structural Information

| Identifier | Value |

| IUPAC Name | 2-Oxo-2-phenylacetic acid[1] |

| Synonyms | Benzoylformic acid, α-Oxobenzeneacetic acid, Benzoylformate[1][6] |

| CAS Number | 611-73-4[1] |

| Molecular Formula | C₈H₆O₃[1] |

| SMILES | C1=CC=C(C=C1)C(=O)C(=O)O[1] |

| InChIKey | FAQJJMHZNSSFSM-UHFFFAOYSA-N[1] |

Table 2: Physicochemical and Computed Properties

| Property | Value | Source |

| Molecular Weight | 150.13 g/mol | [6] |

| Melting Point | 64–66 °C | [6] |

| Boiling Point | 163 °C at 15 mmHg | [1] |

| pKa | 2.15 (predicted) | [6][7] |

| Water Solubility | 920,000 mg/L (at 0 °C) | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 2 | [1] |

| Topological Polar Surface Area | 54.4 Ų | [1] |

Spectroscopic Data

The structural features of this compound give rise to a characteristic spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum shows signals in the aromatic region, while the carbon NMR displays resonances for the phenyl ring as well as the two carbonyl carbons.

Table 3: 1H NMR Spectral Data (500 MHz, H₂O, pH 7.0)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.96 | Doublet | 2H | Ortho-protons (aromatic) |

| 7.76 | Triplet | 1H | Para-proton (aromatic) |

| 7.60 | Multiplet | 2H | Meta-protons (aromatic) |

| Source: Human Metabolome Database.[8] |

Table 4: 13C NMR Spectral Data (D₂O)

| Chemical Shift (ppm) | Assignment |

| 199.72 | Keto Carbonyl (C=O) |

| 175.89 | Carboxyl Carbon (COOH) |

| 137.92 | C1 (ipso-carbon) |

| 134.66 | C4 (para-carbon) |

| 132.38 | C3, C5 (meta-carbons) |

| 131.90 | C2, C6 (ortho-carbons) |

| Source: Biological Magnetic Resonance Bank.[3] |

Infrared (IR) Spectroscopy

The IR spectrum is characterized by the strong absorptions of the two carbonyl groups and the broad O-H stretch of the carboxylic acid.

Table 5: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3200–2700 | Strong, Broad | O–H Stretch | Carboxylic Acid |

| 3100–3000 | Medium | C–H Stretch | Aromatic |

| ~1730 | Strong | C=O Stretch | Keto Group |

| ~1700 | Strong | C=O Stretch | Carboxylic Acid |

| 1600–1450 | Medium | C=C Stretch | Aromatic Ring |

| Note: Values are typical ranges and may vary based on the sample preparation method (e.g., KBr pellet, ATR).[9][10][11] |

Mass Spectrometry (MS)

Under electron ionization (EI), this compound can undergo fragmentation. A common analytical method involves derivatization, such as creating a trimethylsilyl (TMS) ester, to improve volatility for GC-MS analysis.[12] The fragmentation of the underivatized molecule is expected to proceed via characteristic losses.

Table 6: Expected Mass Spectrometry Fragmentation

| m/z | Fragment | Description |

| 150 | [C₈H₆O₃]⁺ | Molecular Ion (M⁺) |

| 133 | [C₈H₅O₂]⁺ | Loss of OH radical (M-17) |

| 105 | [C₇H₅O]⁺ | Loss of COOH radical (M-45), forming the benzoyl cation (base peak) |

| 77 | [C₆H₅]⁺ | Loss of CO from the benzoyl cation |

| Note: Fragmentation patterns are predicted based on the general behavior of aromatic ketones and carboxylic acids.[13] |

Experimental Protocols

Synthesis of this compound

1. Oxidation of Mandelic Acid

This classic method utilizes a strong oxidizing agent like potassium permanganate to convert the secondary alcohol of mandelic acid into a ketone.[6]

-

Materials : Mandelic acid, sodium hydroxide, potassium permanganate, sodium bisulfite, sulfuric acid, diethyl ether.

-

Procedure :

-

Dissolve mandelic acid (1 mole) in water and neutralize with a solution of sodium hydroxide.

-

Cool the solution in an ice bath. Slowly add a solution of potassium permanganate (approx. 0.67 moles) while maintaining the temperature below 10 °C with vigorous stirring.

-

After the addition is complete, continue stirring for 1-2 hours. The purple color should disappear, leaving a brown precipitate of manganese dioxide (MnO₂).

-

Filter off the MnO₂ precipitate. To the filtrate, add a small amount of sodium bisulfite to reduce any remaining permanganate.

-

Acidify the clear filtrate with dilute sulfuric acid to a pH of ~2. This will precipitate any benzoic acid byproduct, which can be removed by filtration.

-

Extract the filtrate multiple times with diethyl ether.

-

Combine the ether extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield crude this compound.

-

Recrystallize the crude product from a suitable solvent (e.g., water or a mixture of benzene and petroleum ether) to obtain pure crystals.[14]

-

2. Hydrolysis of Benzoyl Cyanide

This alternative route involves the acid-catalyzed hydrolysis of benzoyl cyanide.[6][15]

-

Materials : Benzoyl cyanide, concentrated hydrochloric acid, chloroform.

-

Procedure :

-

In a round-bottom flask, combine benzoyl cyanide (1 mole) with an excess of concentrated hydrochloric acid (e.g., 700 ml for 0.1 mol of cyanide).[15]

-

Stir the mixture at a moderately elevated temperature (e.g., 50 °C) for several hours (e.g., 18 hours).[15] Monitor the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and pour it into a larger volume of cold water.

-

Extract the aqueous mixture with chloroform or another suitable organic solvent.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

The resulting crude this compound can be purified by vacuum distillation or recrystallization. The product has a reported boiling point of 138-141 °C at 16 mbar and a melting point of 64.5-65.5 °C after recrystallization from ligroin.[15]

-

Analysis of this compound in Urine by HPLC

This compound is a key biomarker for styrene exposure, and its quantification in urine is a common toxicological assay.[1][16]

-

Objective : To quantify the concentration of this compound in a urine sample using High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Sample Preparation :

-

Collect a urine sample in a sterile container.

-

To a 0.5 mL aliquot of the urine sample, add an internal standard.

-

Acidify the sample to pH ~2 with dilute HCl.

-

Perform liquid-liquid extraction by adding 5 mL of diethyl ether or ethyl acetate and vortexing for 1-2 minutes.

-

Centrifuge to separate the layers and transfer the organic (upper) layer to a clean tube.

-

Repeat the extraction and combine the organic layers.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase.[17]

-

-

HPLC Conditions :

-

Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[18]

-

Mobile Phase : Isocratic elution with a mixture of acetonitrile and a phosphate buffer (e.g., 10 mM KH₂PO₄, pH adjusted to 2.5-2.7) in a ratio of approximately 10:90 (v/v).[19]

-

Flow Rate : 0.7-1.0 mL/min.[18]

-

Injection Volume : 20 µL.[18]

-

-

Quantification : Create a calibration curve using standards of known this compound concentrations. Calculate the concentration in the unknown sample by comparing its peak area (normalized to the internal standard) against the calibration curve.

Chemical Reactivity and Applications

The dual functionality of this compound makes it a valuable intermediate in organic synthesis.

Reactivity as an α-Keto Acid

-

Decarboxylative Acylation : As an α-keto acid, it can serve as an acyl radical precursor.[3][5] Under photoredox catalysis, it can undergo decarboxylation to form a benzoyl radical, which can then acylate various substrates, such as N-heterocycles.[3] This provides a mild alternative to traditional Friedel-Crafts acylation.

-

Heterocycle Synthesis : It is a key building block for various heterocyclic structures. For example, it reacts with 1,2-diaminobenzene in refluxing ethanol to produce quinoxalines.[3]

-

Derivatization : The carboxylic acid group can be easily esterified, and the keto group can react with hydrazines or hydroxylamines to form hydrazones and oximes, respectively. These derivatives have been explored for their biological activities.[20]

Applications in Drug Development and Research

-

Biomarker of Exposure : The primary application in toxicology and occupational health is its use as a urinary biomarker for exposure to styrene and ethylbenzene.[4][21]

-

Pharmaceutical Intermediate : this compound and its derivatives are used as intermediates in the synthesis of pharmaceuticals. It has been used to create antineoplastic and anti-inflammatory compounds.[4][20] For example, some derivatives have shown anti-inflammatory activity in animal models by reducing paw swelling.[4] While the direct mechanism for this compound is not fully elucidated, related phenolic acids are known to exert anti-inflammatory effects by modulating key signaling pathways like NF-κB and MAPK.[22][23]

-

Biosynthesis Research : Enzymes like D-mandelate dehydrogenase are being explored for the green biosynthesis of this compound from D-mandelic acid, offering a sustainable alternative to chemical synthesis methods.[24]

Visualizations: Pathways and Workflows

Metabolic Pathway of Styrene

This compound is an end-product of the major metabolic pathway for styrene in humans. This pathway involves initial oxidation to styrene oxide, a reactive epoxide.

Caption: Major metabolic pathway of styrene in humans.

Experimental Workflow: HPLC Analysis

The quantification of this compound from urine involves several key steps, from sample preparation to data analysis.

Caption: Experimental workflow for urinary this compound analysis.

Logical Relationships: Synthetic Utility

This compound's structure allows it to be a versatile starting material for a range of valuable chemical compounds.

Caption: Synthetic applications of this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001587) [hmdb.ca]

- 9. This compound | C8H6O3 | CID 11915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. IR _2007 [uanlch.vscht.cz]

- 11. scribd.com [scribd.com]

- 12. This compound, TMS derivative [webbook.nist.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. This compound - Wikipedia [en.wikipedia.org]

- 15. DE2708189C2 - Process for the preparation of this compound esters - Google Patents [patents.google.com]

- 16. Analysis and stability of phenylglyoxylic and mandelic acids in the urine of styrene-exposed people - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. stacks.cdc.gov [stacks.cdc.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. [The simultaneous determination of hippuric acid, o-, m-, p-methylhippuric acids, mandelic acid and this compound in urine by HPLC]. | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. The styrene metabolite, this compound, induces striatal-motor toxicity in the rat: influence of dose escalation/reduction over time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Frontiers | Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases [frontiersin.org]

- 24. Biosynthesis of this compound by LhDMDH, a Novel d-Mandelate Dehydrogenase with High Catalytic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Phenylglyoxylic Acid from Mandelic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of phenylglyoxylic acid from mandelic acid, a critical transformation in the production of various pharmaceutical intermediates and fine chemicals. This document details key chemical and biocatalytic methodologies, presenting quantitative data, experimental protocols, and reaction pathways to support research and development in the chemical and pharmaceutical industries.

Introduction

This compound, also known as benzoylformic acid, is a valuable α-keto acid utilized as a building block in organic synthesis. Its synthesis from mandelic acid involves the selective oxidation of the secondary alcohol group. This guide explores various synthetic strategies, including classical oxidation using permanganate salts and greener, more selective biocatalytic approaches.

Chemical Synthesis Methods

The chemical oxidation of mandelic acid to this compound is a well-established method. The choice of oxidant and reaction conditions is crucial to maximize yield and minimize side products, such as benzaldehyde and benzoic acid.

Oxidation using Potassium Permanganate

Potassium permanganate (KMnO4) is a powerful oxidizing agent for this transformation. The reaction is typically carried out in an alkaline medium.

A detailed procedure for the synthesis of this compound using potassium permanganate is adapted from Organic Syntheses.[1]

-

Preparation: In a 12-liter earthenware crock equipped with an efficient stirrer, dissolve 375 g (2.5 moles) of mandelic acid in 500 mL of water.

-

Basification: While stirring, add a cool solution of 110 g (2.8 moles) of sodium hydroxide in 500 mL of water.

-

Cooling: Add 2000 g of cracked ice to the mixture.

-

Oxidation: Slowly add a solution of 275 g (1.74 moles) of potassium permanganate in 6 liters of water over 30 to 45 minutes. Maintain the temperature between 5 and 10°C. Continue stirring for an additional 15 minutes after the addition is complete.

-

Quenching and Filtration: Add a solution of 250 g of sodium bisulfite in 1 liter of water to destroy excess permanganate and manganese dioxide. The mixture should become nearly colorless. Filter the precipitated manganese dioxide.

-

Work-up: Acidify the filtrate with sulfuric acid and extract with a suitable organic solvent (e.g., ether).

-

Isolation: After removing the solvent, crude liquid this compound is obtained.[1]

The stoichiometry of the initial reduction step in an alkaline medium is: Mandelic Acid + 2 Mn(VII) → this compound + 2 Mn(VI)[2]

A modified version of this procedure to isolate crystalline this compound can yield approximately 280 g of crude product from 375 g of mandelic acid.[1] Another source reports a yield of 89.3% for a similar process.[3]

Oxidation using Hydrous Manganese Oxide (HMO)

At a pH of 4.0, hydrous manganese oxide (HMO) oxidizes mandelic acid to yield this compound and benzaldehyde.[4][5] These intermediates can be further oxidized to benzoic acid.[4][5] The reaction progress can be monitored using analytical techniques like capillary electrophoresis (CE) and HPLC.[4]

Biocatalytic Synthesis Methods

Biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis, often operating under mild conditions and reducing the formation of byproducts.

Whole-Cell Catalysis with Engineered E. coli

A one-pot synthesis of this compound from racemic mandelic acid can be achieved using engineered Escherichia coli cells.[6] This approach utilizes a cascade of three enzymes: mandelate racemase (ArMR), D-mandelate dehydrogenase (DMDH), and L-lactate dehydrogenase (LhLDH).[6]

-

Strain Cultivation: Grow the recombinant E. coli strain co-expressing the three enzymes in a suitable fermentation medium.

-

Biotransformation: Resuspend the harvested cells in a reaction buffer containing racemic mandelic acid (e.g., 100 mM).

-

Reaction Conditions: Maintain the reaction at an optimal temperature and pH with agitation.

-

Product Analysis: Monitor the conversion of mandelic acid to this compound using HPLC.

| Parameter | Value | Reference |

| Substrate | Racemic Mandelic Acid (100 mM) | [6] |

| Biocatalyst | Recombinant E. coli TCD 04 | [6] |

| Conversion | 98% | [6] |

Another study reports the use of a novel D-mandelate dehydrogenase from Lactobacillus harbinensi (LhDMDH) co-expressed with L-lactate dehydrogenase in E. coli. This system achieved a 60% theoretical yield and 99% purity of this compound.[7]

Reaction Pathways and Workflows

Chemical Oxidation Pathway

The oxidation of mandelic acid to this compound proceeds via the removal of two hydrogen atoms.

Caption: Chemical oxidation of mandelic acid.

Biocatalytic Cascade Reaction Pathway

The biocatalytic conversion of racemic mandelic acid involves a multi-enzyme cascade.

Caption: Biocatalytic cascade for this compound synthesis.

General Experimental Workflow

The general workflow for the synthesis and analysis of this compound is outlined below.

Caption: General experimental workflow for synthesis.

Product Characterization

The synthesized this compound can be characterized using various analytical techniques. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed for quantitative analysis and purity assessment.[8][9][10] Spectroscopic methods such as NMR and IR spectroscopy can be used to confirm the chemical structure.

Conclusion

The synthesis of this compound from mandelic acid can be achieved through both robust chemical oxidation methods and highly selective biocatalytic routes. While permanganate oxidation is a classical and effective method, biocatalytic approaches using engineered microorganisms represent a more sustainable and environmentally friendly alternative. The choice of method will depend on factors such as desired purity, scale of production, and environmental considerations. This guide provides the foundational knowledge for researchers and professionals to select and optimize the synthesis of this important chemical intermediate.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Pathways in permanganate oxidation of mandelic acid: reactivity and selectivity of intermediate manganese species - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. prepchem.com [prepchem.com]

- 4. Mandelic acid and phenyllactic acid “Reaction Sets” for exploring the kinetics and mechanism of oxidations by hydrous manganese oxide (HMO) - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 5. Mandelic acid and phenyllactic acid “Reaction Sets” for exploring the kinetics and mechanism of oxidations by hydrous manganese oxide (HMO) - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 6. One-Pot Synthesis of this compound from Racemic Mandelic Acids via Cascade Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biosynthesis of this compound by LhDMDH, a Novel d-Mandelate Dehydrogenase with High Catalytic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis and stability of phenylglyoxylic and mandelic acids in the urine of styrene-exposed people - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simultaneous determination of this compound, mandelic acid, styrene glycol and hippuric acid in primary culture of rat hepatocytes incubate by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. HPLC determination of this compound and mandelic acid in b...: Ingenta Connect [ingentaconnect.com]

Benzoylformic Acid: A Technical Guide for Researchers

Introduction

Benzoylformic acid, also known as phenylglyoxylic acid, is an organic compound with the chemical formula C₈H₆O₃. It is a keto acid that plays a significant role as a metabolite, a precursor in organic synthesis, and a substrate for enzymatic reactions. This technical guide provides an in-depth overview of benzoylformic acid, including its chemical and physical properties, synthesis protocols, and key experimental methodologies relevant to researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

The fundamental properties of benzoylformic acid are summarized in the table below for quick reference.

| Property | Value | Reference |

| CAS Number | 611-73-4 | [1][2] |

| Molecular Weight | 150.13 g/mol | [1][2] |

| Molecular Formula | C₈H₆O₃ | [1][2] |

| Appearance | Colorless to light yellow crystalline solid | |

| Melting Point | 64-66 °C | |

| Synonyms | This compound, 2-Oxo-2-phenylacetic acid | [1] |

Synthesis of Benzoylformic Acid

Several methods have been established for the synthesis of benzoylformic acid. Below are detailed protocols for two common approaches.

Hydrolysis of Benzoyl Cyanide

This method involves the hydrolysis of benzoyl cyanide using a strong acid.

Experimental Protocol:

-

In a 1-liter flask, combine 50 g (0.38 mole) of benzoyl cyanide and 500 mL of concentrated hydrochloric acid (sp. gr. 1.18).[2]

-

Shake the mixture intermittently until the solid has completely dissolved.[2]

-

Allow the solution to stand at room temperature for 5 days.[2]

-

Pour the resulting clear yellow solution into 2 liters of water.[2]

-

Extract the aqueous solution with one 400-mL portion and three 250-mL portions of ether.[2]

-

Combine the ether extracts and remove the ether by distillation from a steam bath.[2]

-

Place the residual oil in a vacuum desiccator containing phosphorus pentoxide and solid sodium hydroxide until completely dry to yield the crude solid acid.[2]

-

For purification, dissolve the crude acid in 750 mL of hot carbon tetrachloride and add 2 g of Norit (activated carbon).[2]

-

Filter the hot solution and allow it to cool to room temperature, then cool further in an ice-water bath to complete crystallization.[2]

-

Filter the solid acid with suction and dry it in a vacuum desiccator to obtain slightly yellow benzoylformic acid with a melting point of 64–66 °C.[2]

Oxidation of Mandelic Acid

This protocol describes the synthesis of benzoylformic acid via the oxidation of mandelic acid.

Experimental Protocol:

-

In a 12-liter earthenware crock equipped with a stirrer, place 375 g (2.5 moles) of mandelic acid and 500 cc of water.[3]

-

Start the stirrer and add a cool solution of 110 g (2.8 moles) of sodium hydroxide in 500 cc of water.[3]

-

Add 2000 g of cracked ice, followed by the gradual addition of a solution of 275 g (1.7 moles) of potassium permanganate in 4 liters of water over 2 to 3 hours, maintaining the temperature between 12° and 18°C.[3]

-

After the addition is complete, continue stirring for an additional 2 to 3 hours.

-

Filter the mixture to remove the manganese dioxide and wash the filter cake with 1 liter of water.[3]

-

Combine the filtrates and evaporate to a volume of 2.5-3 liters.

-

Carefully acidify the solution with 100 cc of concentrated sulfuric acid (sp. gr. 1.84) diluted with an equal volume of water to precipitate benzoic acid.[3]

-

Remove the benzoic acid by filtration.

-

Make the filtrate alkaline with 75 g of sodium hydroxide and concentrate to 800-1000 cc.[3]

-

Acidify with 280-300 cc of concentrated sulfuric acid and extract with ether.[3]

-

Remove the ether to obtain crude, liquid benzoylformic acid.[3]

References

An In-depth Technical Guide to the Physical Properties of Oxo(phenyl)acetic Acid

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the key physical and spectroscopic properties of oxo(phenyl)acetic acid (also known as phenylglyoxylic acid or benzoylformic acid). It includes quantitative data, comprehensive experimental protocols for property determination, and a logical workflow for the characterization of the compound.

Quantitative Physical Properties

The physical properties of oxo(phenyl)acetic acid are summarized in the table below. These values are essential for its handling, purification, and application in research and synthesis.

| Property | Value | Notes |

| Molecular Formula | C₈H₆O₃ | - |

| Molar Mass | 150.13 g/mol [1][2][3] | - |

| Appearance | Colorless solid[1] | - |

| Melting Point | 64–66 °C[1] | Reported values vary slightly, e.g., 60-69 °C[4] and 65 °C[5]. |

| Boiling Point | 147–151 °C at 12 mmHg[4] | Boiling point is pressure-dependent. Another source reports 163 °C at 15 mmHg[6]. |

| Density | 1.38 g/mL[4][5] | - |

| Acidity (pKa) | 2.15[1] | Moderately acidic. |

| Solubility (Water) | 920 g/L at 0 °C[6] | This reported value is exceptionally high; caution is advised. For comparison, the related phenylacetic acid has a much lower solubility of ~15 g/L[7]. |

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and confirmation of oxo(phenyl)acetic acid.

| Technique | Expected Characteristics |

| Infrared (IR) Spectroscopy | - O-H Stretch (Carboxylic Acid): Very broad absorption from 2500–3300 cm⁻¹.[8][9][10] - C=O Stretch (Carboxylic Acid): Strong, sharp absorption around 1710–1760 cm⁻¹.[10] - C=O Stretch (α-Keto): Strong, sharp absorption, typically around 1680-1700 cm⁻¹. - C-O Stretch: Absorption in the 1210-1320 cm⁻¹ region. |

| ¹H NMR Spectroscopy | - -COOH Proton: Singlet, significantly deshielded, typically appearing near 12 δ.[10] This signal may be broad and its position is dependent on solvent and concentration. - Aromatic Protons: Multiplets in the range of 7.4–8.0 δ. |

| ¹³C NMR Spectroscopy | - Carboxyl Carbon (-COOH): Signal in the range of 165–185 δ.[10] - Keto Carbonyl Carbon (-C=O): Signal is also downfield, typically >190 ppm. - Aromatic Carbons: Signals in the 125–140 δ region. |

| Mass Spectrometry (MS) | - Molecular Ion (M⁺): Peak corresponding to the molar mass (m/z ≈ 150). - Key Fragmentation: Expect loss of -COOH (m/z 45) and CO (m/z 28), leading to a prominent benzoyl cation peak (C₆H₅CO⁺) at m/z 105. |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of a solid organic compound like oxo(phenyl)acetic acid.

Melting Point Determination (Capillary Method)

This method determines the temperature range over which the solid-to-liquid phase transition occurs, providing an indication of purity.[11]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or DigiMelt)

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the oxo(phenyl)acetic acid sample is completely dry and finely powdered.[12]

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of solid (2-3 mm height) should enter the tube.[13]

-

Packing the Sample: Tap the sealed end of the tube on a hard surface or drop it through a long glass tube to compact the sample at the bottom.[14]

-

Measurement:

-

Insert the capillary tube into the heating block of the melting point apparatus.[12]

-

For an unknown melting point, perform a rapid heating run (10-20 °C/min) to find an approximate range.[13][14]

-

Allow the apparatus to cool. Using a new sample, heat rapidly to about 20 °C below the approximate melting point.

-

Decrease the heating rate to 1-2 °C per minute.[15]

-

-

Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁–T₂. Pure compounds typically have a sharp melting range of 0.5-1.5 °C.[15]

Boiling Point Determination (Micro-Reflux Method)

Since oxo(phenyl)acetic acid is a solid at room temperature, its boiling point is determined at reduced pressure to prevent decomposition. The micro-reflux method is suitable for small sample quantities.

Apparatus:

-

Small test tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Heating apparatus (e.g., oil bath or heating block)

-

Vacuum source and manometer

Procedure:

-

Sample Preparation: Place a small amount (a few milliliters) of the molten compound or a solution in a high-boiling solvent into the small test tube. For a pure substance determination, the substance must be liquid.

-

Setup: Place the small test tube in the heating apparatus. Insert the thermometer so the bulb is just above the liquid surface. Place the capillary tube, with its sealed end pointing up, into the liquid.[16]

-

Heating and Observation:

-

Data Recording:

-

Stop heating and allow the apparatus to cool slowly.

-

The stream of bubbles will slow and eventually stop. The exact point at which the liquid is drawn back into the capillary tube is the boiling point at the given pressure.[17] Record this temperature.

-

Record the pressure from the manometer.

-

Solubility Determination

This protocol determines the solubility of the compound in a given solvent (e.g., water).

Apparatus:

-

Test tubes or vials

-

Balance

-

Graduated cylinder or pipette

-

Spatula

-

Shaker or vortex mixer

-

Constant temperature bath

Procedure:

-

Preparation: Add a precisely measured volume of the solvent (e.g., 10 mL of distilled water) to a test tube placed in a constant temperature bath.[19]

-

Solute Addition: Add a small, pre-weighed amount of oxo(phenyl)acetic acid to the solvent.[19]

-

Equilibration: Stopper the tube and shake it vigorously until the solid dissolves completely.[19]

-

Saturation: Continue adding small, weighed portions of the solute, shaking after each addition, until a small amount of solid remains undissolved, indicating a saturated solution.

-

Mass Calculation:

-

Weigh the remaining, undissolved solid.

-

Calculate the total mass of the dissolved solute by subtracting the mass of the undissolved solid from the total mass added.[19]

-

-

Reporting: Express the solubility as grams of solute per 100 mL of solvent ( g/100 mL) or grams per liter (g/L) at the specified temperature.

pKa Determination (Potentiometric Titration)

This method determines the acid dissociation constant by monitoring pH changes during titration with a strong base.

Apparatus:

-

pH meter with a combination pH electrode

-

Buret

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized strong base solution (e.g., 0.1 M NaOH)

Procedure:

-

Sample Preparation: Accurately weigh a sample of oxo(phenyl)acetic acid and dissolve it in a known volume of deionized water in a beaker.

-

Titration Setup:

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the calibrated pH electrode in the solution.[20]

-

Fill the buret with the standardized NaOH solution.

-

-

Titration:

-

Record the initial pH of the acid solution.

-

Add the NaOH solution in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the pH.[20]

-

Continue this process, reducing the increment size near the equivalence point (where the pH changes most rapidly), and proceed well past it.

-

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence point, which is the inflection point of the sigmoid curve.

-

The half-equivalence point is the volume of NaOH that is exactly half of the volume at the equivalence point.

-

According to the Henderson-Hasselbalch equation, at the half-equivalence point, pH = pKa.[20] Find the pH from your graph at this volume to determine the pKa of the acid.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive characterization of the physical properties of a compound such as oxo(phenyl)acetic acid.

Caption: Workflow for the physical and spectroscopic characterization of oxo(phenyl)acetic acid.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 2-OXO-2-PHENYLACETIC ACID | CAS 611-73-4 [matrix-fine-chemicals.com]

- 3. 2-oxo-2-phenylacetic acid | 611-73-4 | Buy Now [molport.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 2-oxo-2-phenylacetic acid [stenutz.eu]

- 6. This compound | C8H6O3 | CID 11915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. echemi.com [echemi.com]

- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. westlab.com [westlab.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 15. chem.ucalgary.ca [chem.ucalgary.ca]

- 16. byjus.com [byjus.com]

- 17. uomus.edu.iq [uomus.edu.iq]

- 18. Video: Boiling Points - Procedure [jove.com]

- 19. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 20. youtube.com [youtube.com]

Phenylglyoxylic Acid as a Metabolite of Styrene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Styrene, a monomer widely used in the production of polymers, plastics, and resins, is an occupational and environmental chemical of significant interest. Human exposure to styrene primarily occurs through inhalation in industrial settings. Once absorbed, styrene undergoes extensive metabolism, leading to the formation of several urinary metabolites that serve as crucial biomarkers for assessing exposure. Among these, phenylglyoxylic acid (PGA) is a key secondary metabolite, formed from the oxidation of its precursor, mandelic acid (MA). The quantification of both MA and PGA in urine is the cornerstone of biological monitoring for styrene-exposed individuals. This technical guide provides a comprehensive overview of the metabolic pathway of styrene to this compound, quantitative data on its excretion, and detailed experimental protocols for its analysis.

Metabolic Pathway of Styrene to this compound

The biotransformation of styrene is a multi-step process primarily occurring in the liver. The main pathway involves the oxidation of the vinyl side chain, as illustrated in the signaling pathway diagram below.

Key Enzymatic Steps:

-

Oxidation of Styrene: Styrene is first oxidized to its reactive intermediate, styrene-7,8-oxide, a reaction catalyzed by cytochrome P450 enzymes (CYP), predominantly CYP2E1 and to a lesser extent, CYP2B6.[1][2]

-

Hydrolysis of Styrene-7,8-oxide: The resulting epoxide is then hydrolyzed to styrene glycol (phenylethylene glycol) by microsomal epoxide hydrolase (mEH).[1][2]

-

Oxidation to Mandelic Acid: Styrene glycol is further oxidized to mandelic acid. This conversion is thought to involve alcohol and aldehyde dehydrogenases.[2][3]

-

Formation of this compound: Finally, mandelic acid is oxidized to this compound, also mediated by dehydrogenases.[2][3]

Both mandelic acid and this compound are then primarily excreted in the urine.[4] The ratio of these two metabolites can vary depending on the time of sampling and individual metabolic differences.[5]

Quantitative Data on Styrene Metabolite Excretion

The urinary concentrations of mandelic acid and this compound are directly correlated with the extent of styrene exposure. Below are tables summarizing quantitative data from various studies.

Table 1: Urinary Metabolite Concentrations Following Controlled Styrene Exposure in Humans

| Exposure Concentration (ppm) | Exposure Duration (hours) | Post-Exposure Sampling Time | Mean Mandelic Acid (mg/g creatinine) | Mean this compound (mg/g creatinine) | Reference |

| 104 mg/m³ (~24 ppm) | 1 | 24 hours (cumulative) | - | - | [6][7] |

| 360 mg/m³ (~85 ppm) | 1 | 24 hours (cumulative) | - | - | [6][7] |

| 50 | 8 | End of shift | ~600 | - | [8] |

| 100 | 8 | End of shift | ~1290 | - | [8] |

Note: In the study by Johanson et al. (2000), the 24-hour excretion of MA and PGA accounted for 58% of the absorbed styrene dose at both exposure concentrations.[6][7]

Table 2: Biological Exposure Indices (BEIs) and Reference Ranges

| Analyte | Matrix | Sampling Time | BEI Value | Unexposed Population Levels | Reference |

| Mandelic Acid | Urine | End of shift | 800 mg/g creatinine | Up to 5 mg/L | [9] |

| Prior to next shift | 300 mg/g creatinine | [9] | |||

| This compound | Urine | End of shift | 240 mg/g creatinine | None detected | [9] |

| Prior to next shift | 100 mg/g creatinine | [9] |

Table 3: Toxicokinetics of Styrene Metabolites in Humans

| Parameter | Value | Reference |

| Percentage of absorbed styrene excreted as MA and PGA | ~58% within 24 hours | [6][7] |

| ~90% of absorbed styrene is metabolized | [10] | |

| Half-life of Mandelic Acid in urine | ~2.1 hours (corrected for creatinine) | [11] |

| Half-life of this compound in urine | ~5.1 hours (corrected for creatinine) | [11] |

Experimental Protocols for the Analysis of this compound

The accurate quantification of this compound and mandelic acid in urine is essential for biomonitoring. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed analytical techniques.

Protocol 1: Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is a generalized procedure based on common practices reported in the literature.[12][13][14]

1. Sample Collection and Storage:

-

Collect urine samples in plastic containers without preservatives.[9]

-

Samples should be analyzed as soon as possible. If storage is necessary, refrigerate at 4°C for up to 4 days or freeze at -20°C for longer periods to ensure the stability of this compound.[15][16]

2. Sample Preparation (Liquid-Liquid Extraction):

-

Pipette a known volume of urine (e.g., 2 mL) into a centrifuge tube.

-

Add an internal standard (e.g., p-hydroxybenzoic acid).

-

Acidify the urine to a pH of approximately 1.8-1.9 with an appropriate acid (e.g., 5% sulfuric acid).[13]

-

Add an extraction solvent (e.g., 5 mL of ethyl acetate) and vortex for 1-2 minutes.

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the residue in a known volume of the HPLC mobile phase (e.g., 1 mL).

3. HPLC Conditions:

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.01 M potassium orthophosphate in 0.3% acetic acid, pH 2.5) and an organic modifier (e.g., acetonitrile and/or tetrahydrofuran). A common isocratic mobile phase is a mixture of acetonitrile and an acidic aqueous solution (e.g., 5:95 v/v).[13][14]

-

Detection: UV detection at a wavelength of approximately 225 nm.[14]

-

Injection Volume: 20 - 100 µL.

4. Quantification:

-

Prepare a series of calibration standards of mandelic acid and this compound in a pooled, unexposed urine matrix.

-

Analyze the standards using the same procedure as the samples.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

-

Determine the concentration of the metabolites in the unknown samples from the calibration curve.

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general outline for the simultaneous determination of styrene metabolites using GC-MS, which often requires derivatization.[17][18]

1. Sample Collection and Storage:

-

Follow the same procedures as for HPLC analysis.

2. Sample Preparation (Solid-Phase Extraction and Derivatization):

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., Oasis HLB) with methanol and then water.

-

Load the acidified urine sample onto the cartridge.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute the analytes with a suitable organic solvent (e.g., ethyl acetate).[19]

-

-

Derivatization:

-

Evaporate the eluate to dryness.

-

Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) to the dried extract to convert the acidic metabolites into their more volatile trimethylsilyl (TMS) derivatives.

-

Heat the mixture (e.g., at 60-80°C) for a specified time to complete the derivatization reaction.

-

3. GC-MS Conditions:

-

GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[17]

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: A temperature gradient is typically used to separate the derivatized metabolites. For example, an initial temperature of 80°C held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.

-

Injection Mode: Splitless injection.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring characteristic ions for the TMS derivatives of mandelic acid, this compound, and the internal standard.

-

4. Quantification:

-

Prepare calibration standards in a similar manner to the HPLC method, including the derivatization step.

-

Construct a calibration curve based on the peak area ratios of the target ions of the analytes to the target ion of the internal standard.

-

Calculate the concentrations of the metabolites in the samples.

Inter-individual Variability in Styrene Metabolism

It is important to note that there is significant inter-individual variation in the metabolism of styrene.[5][6][7] This variability can be attributed to genetic polymorphisms in the metabolizing enzymes, particularly CYP2E1 and mEH.[2] These genetic differences can influence the rate of styrene metabolism and the resulting urinary concentrations of mandelic and phenylglyoxylic acids, which should be considered when interpreting biomonitoring data.

Conclusion

This compound is a crucial metabolite for the biological monitoring of styrene exposure. Its presence and concentration in urine, along with its precursor mandelic acid, provide a reliable indication of an individual's absorbed dose of styrene. The analytical methods outlined in this guide, particularly HPLC and GC-MS, offer sensitive and specific means for their quantification. A thorough understanding of the metabolic pathway, toxicokinetics, and potential for inter-individual variability is essential for the accurate interpretation of biomonitoring results in both research and occupational health settings.

References

- 1. Ethylbenzene and Styrene Exposure in the United States based on Urinary Mandelic Acid and this compound: NHANES 2005 – 2006 and 2011 – 2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanistic and Other Relevant Data - Styrene, Styrene-7,8-oxide, and Quinoline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. Inter- and intra-individual sources of variation in levels of urinary styrene metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Metabolic capacity and interindividual variation in toxicokinetics of styrene in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. medtox.labcorp.com [medtox.labcorp.com]

- 10. Styrene (PIM 509) [inchem.org]

- 11. researchgate.net [researchgate.net]

- 12. Simultaneous determination of mandelic acid enantiomers and this compound in urine by high-performance liquid chromatography with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tm.mahidol.ac.th [tm.mahidol.ac.th]

- 14. HPLC determination of this compound and mandelic acid in b...: Ingenta Connect [ingentaconnect.com]

- 15. Stability in urine of authentic phenylglyoxylic and mandelic acids as urinary markers of occupational exposure to styrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Analysis and stability of phenylglyoxylic and mandelic acids in the urine of styrene-exposed people - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Simultaneous determination of styrene, toluene, and xylene metabolites in urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. SPE-GC-MS for the sampling and determination of unmetabolized styrene in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Enduring Utility of Phenylglyoxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylglyoxylic acid, also known as benzoylformic acid, is an alpha-keto acid of significant interest in organic synthesis and pharmaceutical development. This technical guide provides a comprehensive overview of its discovery, historical synthetic routes, and detailed experimental protocols. Key quantitative data are presented in tabular format for easy reference. Furthermore, synthetic pathways and experimental workflows are illustrated using logical diagrams to facilitate a deeper understanding of the chemical processes involved.

Introduction

This compound (C₆H₅COCOOH) is a versatile organic compound characterized by a phenyl group attached to a glyoxylic acid moiety. Its unique structure, combining both a carboxylic acid and a ketone, makes it a valuable precursor in a variety of chemical transformations. It serves as a key building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Notably, it is also a metabolite of styrene and ethylbenzene, making it a relevant biomarker for environmental and occupational exposure monitoring.[1][2][3] This guide delves into the historical context of its discovery and the evolution of its synthesis, providing researchers with a solid foundation for its application in modern chemistry.

Discovery and Historical Context

While the precise date and individual discoverer of this compound are not extensively documented in readily available literature, its preparation and chemical characterization date back to the late 19th and early 20th centuries. Early investigations into the oxidation of mandelic acid and the hydrolysis of related compounds likely led to its initial synthesis and identification. The references in early 20th-century publications, such as Organic Syntheses, indicate that by that time, its preparation was a well-established procedure in the chemical community.[4] The historical development of its synthesis has been driven by the need for efficient and scalable methods for its production, reflecting its growing importance as a chemical intermediate.

Physicochemical Properties

This compound is a colorless to light yellow crystalline solid.[5][6] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₆O₃ | [5][6] |

| Molar Mass | 150.13 g/mol | [5][6] |

| Melting Point | 64–66 °C | [5][7][8] |

| Boiling Point | 163 °C at 15 mmHg; 138-141 °C at 12 mmHg | [6][9] |

| pKa | 2.15 | [5] |

| Solubility in Water | 920 g/L at 0 °C | [6] |

| Appearance | Colorless to off-white solid | [5][8] |

Key Synthetic Methodologies

Several synthetic routes to this compound have been developed and refined over the years. The two most prominent methods are the oxidation of mandelic acid and the hydrolysis of benzoyl cyanide.

Oxidation of Mandelic Acid

The oxidation of mandelic acid is a classical and widely used method for the preparation of this compound.[5] Various oxidizing agents can be employed, with potassium permanganate being a common choice.[5] The reaction proceeds by the oxidation of the secondary alcohol group in mandelic acid to a ketone.

Figure 1. Oxidation of Mandelic Acid to this compound.

Hydrolysis of Benzoyl Cyanide

Another important synthetic route is the hydrolysis of benzoyl cyanide.[5][9] This method involves the conversion of the nitrile group to a carboxylic acid. The reaction can be carried out under acidic or basic conditions. More recent developments have explored enzymatic hydrolysis, offering a biocatalytic alternative.[10]

Figure 2. Hydrolysis of Benzoyl Cyanide to this compound.

Detailed Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound based on established literature procedures.

Protocol 1: Synthesis via Oxidation of Mandelic Acid

This protocol is adapted from the procedure for the preparation of ethyl benzoylformate, with modifications to isolate the free acid.[4]

Materials:

-

Mandelic acid (375 g, 2.5 moles)

-

Potassium permanganate

-

Sodium hydroxide

-

Concentrated sulfuric acid

-

Ether

-

Water

Procedure:

-

Perform the oxidation of mandelic acid with cold alkaline potassium permanganate as described for the synthesis of ethyl benzoylformate.

-

After the removal of manganese dioxide by filtration, combine the filtrates.

-

Evaporate the combined filtrates to a volume of 2500–3000 mL.

-

Carefully acidify the solution to precipitate any benzoic acid by the addition of 100 mL of concentrated sulfuric acid (sp. gr. 1.84) previously diluted with an equal volume of water and cooled.

-

Remove the precipitated benzoic acid (approximately 25–30 g) by filtration.

-

Make the filtrate alkaline with 75 g of sodium hydroxide and concentrate it to a volume of 800–1000 mL.

-

Perform the subsequent acidification with 280–300 mL of concentrated sulfuric acid and extract the product with ether.

-

After removing the ether by distillation, approximately 280 g of crude, liquid this compound remains, which can be further purified by recrystallization.

Protocol 2: Synthesis via Hydrolysis of Benzoyl Cyanide

This protocol is based on a procedure described in a patent for the preparation of this compound.[9]

Materials:

-

Benzoyl cyanide (13.1 g, 0.1 mol)

-

Concentrated hydrochloric acid (70 mL)

-

Water

-

Chloroform

-

Sodium sulfate

-

Ligroin (for recrystallization)

Procedure:

-

Stir a mixture of 13.1 g (0.1 mol) of benzoyl cyanide and 70 mL of concentrated hydrochloric acid for 18 hours at 50 °C.

-

After cooling, pour the mixture into 300 mL of water.

-

Extract the aqueous mixture with chloroform.

-

Dry the chloroform extract over anhydrous sodium sulfate.

-

Evaporate the chloroform to obtain the crude product.

-

Distill the residue in vacuo. The fraction boiling at 138°-141° C./12 mm Hg is collected, yielding approximately 7.0 g (47% of theory) of this compound.[9]

-

The distillate, which solidifies upon standing, can be recrystallized from ligroin to yield a product with a melting point of 64.5°-65.5° C.[9]

Experimental Workflow and Logic

The general workflow for the synthesis and purification of this compound involves a series of sequential steps, from the initial reaction to the isolation and purification of the final product.

Figure 3. General Experimental Workflow for this compound Synthesis.

Applications and Future Outlook

This compound continues to be a compound of significant interest. Its derivatives have shown anti-inflammatory activity, and it is a precursor for the synthesis of various heterocyclic compounds with potential biological activities.[2][11] In drug development, it serves as a valuable scaffold for the design of novel therapeutic agents. The development of more sustainable and efficient synthetic methods, including biocatalytic routes, will further enhance its utility in both academic research and industrial applications.[10]

Conclusion

This technical guide has provided a comprehensive overview of the discovery, synthesis, and key properties of this compound. The detailed experimental protocols and illustrative diagrams are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The continued exploration of this versatile molecule is poised to yield further innovations in both fundamental science and applied technology.

References

- 1. glpbio.com [glpbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The evidence for conjugated mandelic and phenylglyoxylic acids in the urine of rats dosed with styrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound | C8H6O3 | CID 11915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. fishersci.com [fishersci.com]

- 9. US4596885A - Process for the preparation of this compound esters - Google Patents [patents.google.com]

- 10. Biosynthesis of benzoylformic acid from benzoyl cyanide by a newly isolated Rhodococcus sp. CCZU10-1 in toluene-water biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound 97 611-73-4 [sigmaaldrich.com]

Phenylglyoxylic Acid: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for phenylglyoxylic acid (CAS No. 611-73-4), a key chemical intermediate in various synthetic processes. This document outlines the known hazards, exposure controls, and emergency procedures to ensure its safe use in a laboratory and manufacturing environment.

Chemical and Physical Properties

This compound, also known as benzoylformic acid, is a light yellow crystalline solid.[1] It is a 2-oxo monocarboxylic acid, structurally consisting of a glyoxylic acid with a phenyl group substituent.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆O₃ | [1][2][3] |

| Molecular Weight | 150.13 g/mol | [1][2][3][4] |

| Appearance | Light yellow crystalline solid | [1] |

| Melting Point | 66 °C | [1] |

| Boiling Point | 163 °C at 15 mm Hg | [1] |

| Solubility | 920 g/L in water at 0 °C | [1] |

| CAS Number | 611-73-4 | [1][2][4][5] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are skin, eye, and respiratory irritation.[1][5][6]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

The GHS pictograms associated with these hazards is the exclamation mark (GHS07).[4] The signal word is "Warning".[4][5]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[5] However, some data is available.

Acute Toxicity:

-

Intravenous LD50 (mouse): 180 mg/kg[7]

Chronic Toxicity and Other Studies:

-

Studies in rats have shown that oral administration of this compound over three months can lead to an increased relative kidney weight at high doses, though no structural changes in the kidney were observed.[8]

-

Some studies suggest that this compound, a metabolite of styrene, may be responsible for some of the neurotoxic effects observed after styrene exposure.[8][9] Specifically, it has been shown to induce striatal-motor toxicity in rats.[9][10]

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Handling:

-

Avoid contact with skin, eyes, and clothing.[6]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[5][6]

-

Wash hands and any exposed skin thoroughly after handling.[5][6]

Storage:

-

Keep container tightly closed in a dry, cool, and well-ventilated place.[5][6][11]

-

Store locked up.[5]

-

Recommended storage temperatures can vary, with some suppliers recommending 4°C for long-term storage.[11]

Incompatible Materials:

Exposure Controls and Personal Protective Equipment

Engineering controls and personal protective equipment are essential to prevent exposure.

Engineering Controls:

-

Ensure adequate ventilation, especially in confined areas.[2][11]

-

Use of a local exhaust ventilation system is recommended.

-

Eyewash stations and safety showers should be readily accessible near the workstation.[5]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side shields or goggles conforming to EN166.[5][11]

-

Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[5][11]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator should be worn.[11] For high airborne contaminant concentrations, positive-pressure supplied air respirators may be necessary.[11]

The following diagram illustrates a general workflow for handling hazardous chemicals like this compound in a laboratory setting.

Caption: General laboratory handling workflow for this compound.

First Aid Measures

In case of exposure, immediate action is necessary.

Table 3: First Aid Measures for this compound Exposure

| Exposure Route | First Aid Procedure |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor/physician.[5][6] |

| Skin Contact | Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5][6] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water. Never give anything by mouth to an unconscious person. If possible, drink milk afterwards. Call a physician.[2][5][11] |

The logical flow for responding to an exposure incident is outlined in the following diagram.

Caption: First aid response flowchart for this compound exposure.

Fire-Fighting Measures

Suitable Extinguishing Media:

Unsuitable Extinguishing Media:

-

Do not use a water jet, as it may spread the fire.[12]

Specific Hazards Arising from the Chemical:

-

Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO₂).[5]

Protective Equipment for Firefighters:

-

As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[5][11]

Accidental Release Measures

Personal Precautions:

-

Ensure adequate ventilation.

-

Use personal protective equipment as required.[11]

-

Avoid breathing vapors, mist, or gas.[2]

Environmental Precautions:

Methods for Containment and Cleaning Up:

-

For solid spills, sweep up and shovel into suitable containers for disposal.[5] Avoid creating dust.[11]

-

For liquid spills, absorb with an inert absorbent material (e.g., diatomite, universal binders) and place in a suitable container for disposal.[2]

-

Clean the contaminated surface thoroughly.[11]

Disposal Considerations

Dispose of contents and containers to an approved waste disposal plant in accordance with applicable local, regional, and national laws and regulations.[5][11] Do not empty into drains.[5]

Experimental Protocols

Detailed experimental protocols for assessing the specific toxicity of this compound are not widely available in the public domain. However, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for chemical safety testing. For the hazards identified for this compound, the following standard protocols would be relevant:

-

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion: This guideline is used to assess the potential of a substance to cause skin irritation or corrosion. The test substance is applied to the skin of an animal (typically a rabbit) and the effects are observed and scored over a period of time.

-

OECD Test Guideline 405: Acute Eye Irritation/Corrosion: This guideline is used to evaluate the potential of a substance to cause eye irritation or damage. The test substance is instilled into the eye of an animal (usually a rabbit) and the effects on the cornea, iris, and conjunctiva are assessed.

-

OECD Test Guideline 403: Acute Inhalation Toxicity: This guideline is used to determine the toxicity of a substance when inhaled. Animals are exposed to the substance in the air for a defined period, and the health effects are monitored.

The general workflow for such a toxicological assessment is depicted below.

Caption: General workflow for a toxicological assessment study.

References

- 1. This compound | C8H6O3 | CID 11915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. hpc-standards.com [hpc-standards.com]

- 4. This compound 97 611-73-4 [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 8. Toxicity of the styrene metabolite, this compound, in rats after three months' oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]